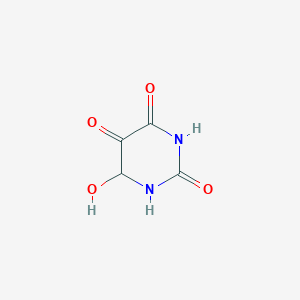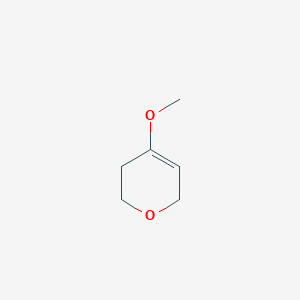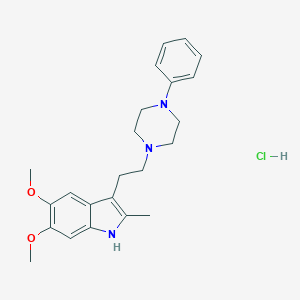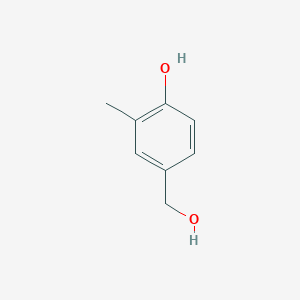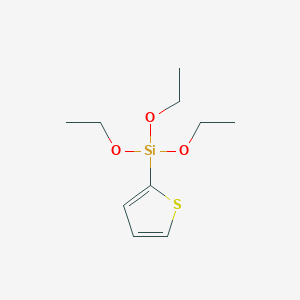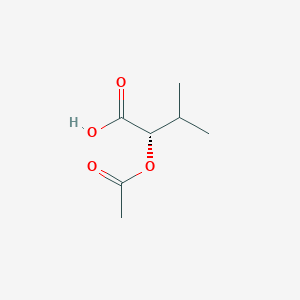![molecular formula C11H8ClNO2S B101875 [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid CAS No. 17969-25-4](/img/structure/B101875.png)
[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid” is a chemical compound with the empirical formula C11H8ClNO2S. Its molecular weight is 253.70 . It is a solid compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a process for the synthesis of 2-[2-[4-[(4-chloro phenyl) phenyl methyl]-1-piperazinyl] ethoxy acetic acid has been described . Another study reported the synthesis of ketamine, a related compound, from a hydroxy ketone intermediate .Molecular Structure Analysis
The molecular structure of “[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid” includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .Chemical Reactions Analysis
Thiazoles, which include “[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid”, are part of the azole heterocycles. They have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .Physical And Chemical Properties Analysis
“[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid” is a solid compound . More detailed physical and chemical properties are not available in the retrieved information.科学的研究の応用
Synthesis of Phenylacetoxy Cellulosics
This compound has been utilized in the synthesis of phenylacetoxy cellulosics and its halogenated derivatives . These materials are significant in the development of polymer-based industries, including the production of films, fibers, and plastics that require specific mechanical and chemical properties.
Antimicrobial Drug Development
The thiazole moiety, which is part of the compound’s structure, is found in many potent biologically active compounds, including antimicrobial drugs . This suggests that “[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid” could be a precursor or a structural inspiration for new antimicrobial agents.
Anticancer Medicines
Thiazole derivatives are present in several clinically used anticancer medicines . The presence of the thiazole ring in “[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid” indicates potential applications in the development of new anticancer drugs.
Cytotoxicity Studies
Thiazole derivatives have been synthesized and evaluated for their cytotoxicity activity on various human tumor cell lines . This compound could be involved in the synthesis of new derivatives for cytotoxicity studies and cancer research.
Plant Growth Regulation
Indole derivatives, which share a similar structural motif with thiazole compounds, are known for their role in plant growth and development . “[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid” may have applications in the synthesis of plant growth regulators.
Neurotransmitter Synthesis
Given that thiazole is naturally found in Vitamin B1 (thiamine), which is essential for the synthesis of neurotransmitters , this compound could have implications in neurological research and the development of treatments for nervous system disorders.
Chemical Reaction Accelerators
Thiazole compounds are used as chemical reaction accelerators . “[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid” could potentially be used to catalyze various chemical reactions in industrial and research settings.
Development of Fungicides and Biocides
The thiazole ring is a parent material for various chemical compounds including fungicides and biocides . This suggests that “[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid” could be used in the development of new fungicides and biocides with potential agricultural applications.
Safety and Hazards
作用機序
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Similar compounds have been shown to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Similar compounds have been shown to affect a broad range of biochemical pathways .
Pharmacokinetics
A compound with a similar structure, 2-chlorophenylacetic acid, has been described as having high gi absorption and being bbb permeant . These properties could potentially impact the bioavailability of [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid.
Result of Action
Similar compounds have been shown to have diverse biological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid. For instance, the physicochemical characteristics of the compound, including lipophilicity and acidity, can affect its absorption and accumulation in cells . Additionally, the electrochemical potential in the cell can also play a role .
特性
IUPAC Name |
2-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2S/c12-9-4-2-1-3-8(9)11-13-7(6-16-11)5-10(14)15/h1-4,6H,5H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTKTBSWVKJNQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CS2)CC(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407123 |
Source


|
| Record name | [2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid | |
CAS RN |
17969-25-4 |
Source


|
| Record name | [2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

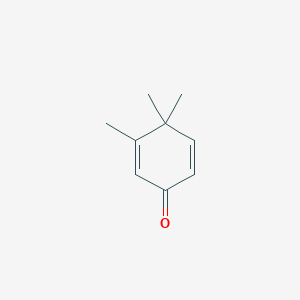
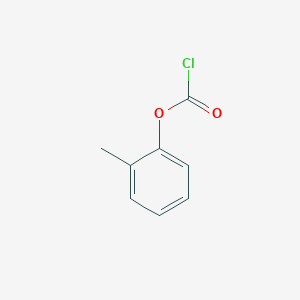


![2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B101804.png)
![Tetraethyl ([1,1'-biphenyl]-4,4'-diylbis(methylene))bis(phosphonate)](/img/structure/B101805.png)

